REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=CC=C[CH:2]=1.[CH3:8][CH:9]=[CH2:10].[CH3:11][CH:12]=[CH2:13].[CH3:14][CH:15]=[CH2:16].[CH3:17][CH:18]=[CH2:19].[CH3:20][CH:21]=[CH2:22]>>[CH3:6][CH:1]=[CH2:2].[CH3:10][CH:9]=[CH2:8].[CH3:13][CH:12]=[CH2:11].[CH3:16][CH:15]=[CH2:14].[CH3:19][CH:18]=[CH2:17].[CH2:20]=[CH:21][CH3:22] |f:1.2.3.4.5,6.7.8.9.10|
|
Name
|
alkylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=C.CC=C.CC=C.CC=C.CC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=C.CC=C.CC=C.CC=C.CC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |